REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:27]=[C:26]([Cl:28])[CH:25]=[CH:24][C:3]=1[O:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[NH:11][S:12]([C:15]1[CH:20]=[CH:19][C:18]([N+:21]([O-])=O)=[CH:17][CH:16]=1)(=[O:14])=[O:13].S(S([O-])=O)([O-])(=O)=O.[Na+].[Na+]>CO.C(Cl)Cl.O>[NH2:21][C:18]1[CH:17]=[CH:16][C:15]([S:12]([NH:11][C:6]2[CH:7]=[CH:8][CH:9]=[CH:10][C:5]=2[O:4][C:3]2[CH:24]=[CH:25][C:26]([Cl:28])=[CH:27][C:2]=2[Cl:1])(=[O:13])=[O:14])=[CH:20][CH:19]=1 |f:1.2.3|
|
Name
|
|
Quantity
|
2.12 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(OC2=C(C=CC=C2)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])C=CC(=C1)Cl
|
Name
|
|
Quantity
|
2.52 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])S(=O)[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After 3 hrs the methanol was evaporated in vacuo
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
The residue was partitioned between sat. aq. Na2CO3 and EtOAc
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
The resulting orange solid was absorbed onto silica gel (10 g)
|
Type
|
CUSTOM
|
Details
|
purified by flash chromatography SiO2, 0-50% EtOAc Hexanes gradient elution
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC=C(C=C1)S(=O)(=O)NC1=C(C=CC=C1)OC1=C(C=C(C=C1)Cl)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |